![molecular formula C11H16ClN3 B1347758 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine CAS No. 612487-31-7](/img/structure/B1347758.png)
1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine
Overview
Description
1-(6-Chloropyridin-3-yl)methyl-4-methylpiperazine (CMP-4MP) is a synthetic compound that has been widely studied for its potential applications in scientific research. CMP-4MP is a piperazine derivative with a chloropyridine group attached to the 4-methylpiperazine ring, and is an important structural component in the synthesis of a variety of compounds. CMP-4MP has been of particular interest due to its unique properties, which include its ability to form stable complexes with other molecules, its low toxicity, and its low solubility in water.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
One of the primary applications of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine in scientific research is in the synthesis of heterocyclic compounds. Ju Xiu-lian (2008) reported the synthesis of six new 4-(6-chloropyridine-3-methylene) substituted heterocyclic compounds from 2-chloro-5-chloromethylpyridine, phenylpiperazine, and 3-methyl-1-phenyl-2-pyrazolin-5-one, showcasing the versatility of this compound in creating diverse molecular architectures Ju Xiu-lian, 2008.
Biological Activities
Research has also explored the biological activities of derivatives of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine. Xiao-Bao Chen and De-Qing Shi (2008) designed and synthesized a series of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines, which showed moderate to weak fungicidal and insecticidal activities. This work illustrates the potential of derivatives of this compound in agricultural applications Xiao-Bao Chen & De-Qing Shi, 2008.
Structural Characterization and Pharmacological Properties
In addition to synthesis and biological activities, research has also focused on the structural characterization and pharmacological properties of compounds derived from 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine. For instance, Z. Karczmarzyk and W. Malinka (2008) conducted a study on the structural characterization of analgesic isothiazolopyridines of Mannich base type, providing insights into the molecular structures and potential analgesic properties of these compounds Z. Karczmarzyk & W. Malinka, 2008.
Mechanism of Action
Target of Action
It is structurally similar to imidacloprid , a neonicotinoid insecticide, which targets the nicotinic acetylcholine receptor (nAChR) in the nervous system of insects .
Mode of Action
Based on its structural similarity to imidacloprid, it may also act on the nachr, leading to overstimulation of the nervous system and eventual death of the insect .
Biochemical Pathways
As a potential nachr agonist, it could affect the cholinergic pathway, leading to an overstimulation of the nervous system .
Pharmacokinetics
Based on its structural similarity to imidacloprid, it may have similar pharmacokinetic properties .
Result of Action
As a potential nachr agonist, it could lead to overstimulation of the nervous system and eventual death of the insect .
properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-4-methylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-14-4-6-15(7-5-14)9-10-2-3-11(12)13-8-10/h2-3,8H,4-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWLWKFDOBMBAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363034 | |
Record name | 1-[(6-chloropyridin-3-yl)methyl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine | |
CAS RN |
612487-31-7 | |
Record name | 1-[(6-chloropyridin-3-yl)methyl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.